(2S)-2-bromo-3,3-dimethylbutanoic acid
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Overview
Description
(2S)-2-bromo-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-3,3-dimethylbutanoic acid typically involves the bromination of 3,3-dimethylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanoic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-bromo-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form different carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: Formation of 2-bromo-3,3-dimethylbutanol.
Oxidation: Formation of 2-bromo-3,3-dimethylbutanoic acid derivatives.
Scientific Research Applications
(2S)-2-bromo-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-bromo-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical processes. The compound’s chiral nature also allows it to interact selectively with chiral environments, which is important in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-bromo-3,3-dimethylbutanoic acid: The enantiomer of (2S)-2-bromo-3,3-dimethylbutanoic acid.
2-chloro-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.
3,3-dimethylbutanoic acid: The parent compound without the bromine atom.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in asymmetric synthesis and other specialized applications.
Properties
CAS No. |
32653-37-5 |
---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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